
Ethyl 2-(2-carbamothioylhydrazinylidene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-carbamothioylhydrazinylidene)butanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-carbamothioylhydrazinylidene)butanoate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-carbamothioylhydrazinylidene)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-carbamothioylhydrazinylidene)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-carbamothioylhydrazinylidene)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-carbamothioylhydrazinylidene)butanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Hydrazones: Compounds with similar structural features and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
824983-12-2 |
|---|---|
Molekularformel |
C7H13N3O2S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
ethyl 2-(carbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C7H13N3O2S/c1-3-5(6(11)12-4-2)9-10-7(8)13/h3-4H2,1-2H3,(H3,8,10,13) |
InChI-Schlüssel |
MEGPWJZFFZSYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=S)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


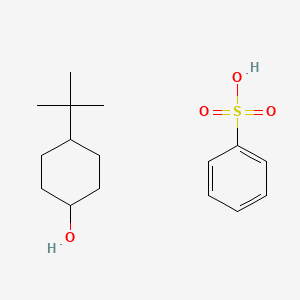

![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
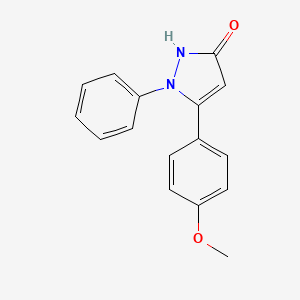
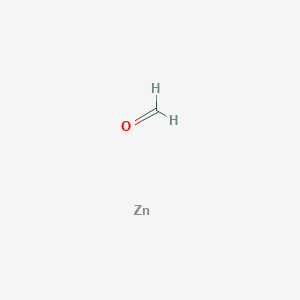
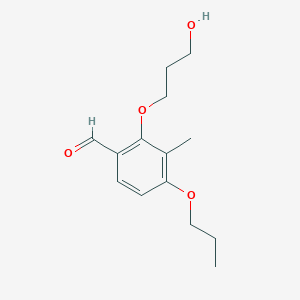


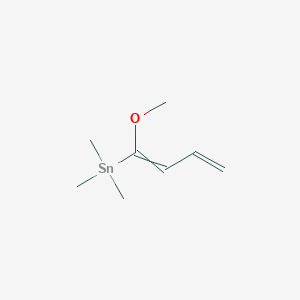
![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
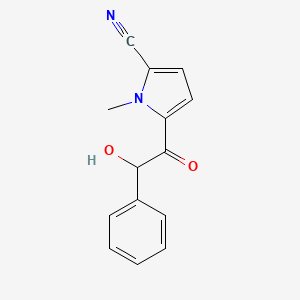
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
